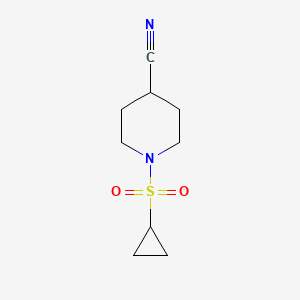

1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile

描述

1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile (CAS 1036738-82-5) is a piperidine derivative featuring a cyclopropylsulfonyl substituent at the 1-position and a nitrile group at the 4-position. This compound is characterized by its sulfonamide linkage, which confers unique electronic and steric properties. It is commercially available with a purity of ≥97% and is typically supplied as a stable crystalline solid stored at -20°C . Its molecular formula is C9H14N2O2S, with a molar mass of 214.29 g/mol. The compound is of interest in medicinal chemistry due to its structural similarity to bioactive sulfonamide derivatives, particularly in the development of enzyme inhibitors and antiviral agents .

属性

IUPAC Name |

1-cyclopropylsulfonylpiperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c10-7-8-3-5-11(6-4-8)14(12,13)9-1-2-9/h8-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYJUHUZUVRJKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80658043 | |

| Record name | 1-(Cyclopropanesulfonyl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80658043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036738-82-5 | |

| Record name | 1-(Cyclopropanesulfonyl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80658043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation of Piperidine-4-carbonitrile Core

The piperidine-4-carbonitrile scaffold can be synthesized through several established methods:

Nucleophilic substitution on piperidine derivatives : Starting from piperidine or piperidine-4-one derivatives, the cyano group can be introduced at the 4-position via nucleophilic substitution or cyanation reactions.

Hydrogenation of pyridine derivatives : Pyridine-4-carbonitrile can be hydrogenated under catalytic conditions to yield piperidine-4-carbonitrile. Catalysts such as ruthenium, cobalt, or nickel-based systems have been reported for efficient and stereoselective hydrogenation of pyridine rings to piperidines, preserving substituents such as cyano groups.

Mannich-type condensation reactions : Piperidine rings with functional groups at the 4-position can be constructed via multicomponent Mannich condensations involving dicarboxylic acid esters, aldehydes, and ammonia or primary amines, followed by functional group transformations to install the cyano group.

Introduction of the Cyclopropylsulfonyl Group

The cyclopropylsulfonyl substituent is typically introduced by sulfonylation of the piperidine nitrogen. This involves:

Preparation of cyclopropylsulfonyl chloride : Cyclopropylsulfonyl chloride is synthesized by chlorosulfonation of cyclopropane or by oxidation of cyclopropylsulfides followed by chlorination.

N-Sulfonylation reaction : The piperidine-4-carbonitrile is reacted with cyclopropylsulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) to afford 1-(cyclopropylsulfonyl)piperidine-4-carbonitrile. The reaction is usually carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions and decomposition of the cyclopropyl ring.

Representative Synthetic Route

Alternative Synthetic Approaches and Considerations

Direct sulfonylation of piperidine derivatives : In some cases, piperidine-4-carbonitrile can be directly sulfonylated without prior hydrogenation if the starting material already contains the piperidine ring.

Protection/deprotection strategies : If other functional groups are present, protecting groups may be employed to prevent side reactions during sulfonylation.

Use of sulfonyl transfer reagents : Instead of sulfonyl chlorides, sulfonyl anhydrides or sulfonyl fluorides may be used for milder sulfonylation conditions.

Catalyst and solvent effects : The choice of catalyst for hydrogenation and solvent for sulfonylation significantly affects yield and selectivity.

Research Findings and Optimization

Recent studies emphasize the use of heterogeneous cobalt catalysts for pyridine hydrogenation to piperidine derivatives with high selectivity and under mild conditions, which is advantageous for sensitive substituents like cyano groups.

Palladium and rhodium catalysis have been explored for stereoselective hydrogenation of substituted pyridines, which can be adapted for preparing piperidine-4-carbonitriles with defined stereochemistry when necessary.

The sulfonylation step requires careful control of reaction parameters to avoid ring-opening of the cyclopropyl group, which is sensitive to harsh acidic or basic conditions.

Purification methods such as recrystallization from ethanol or chromatographic techniques have been optimized to obtain high-purity final products suitable for pharmaceutical use.

Summary Table of Key Preparation Methods

| Preparation Step | Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Piperidine-4-carbonitrile synthesis | Catalytic hydrogenation of pyridine-4-carbonitrile | H2, Ru/Co/Ni catalyst | High selectivity, scalable | Requires high pressure/temperature |

| Alternative synthesis | Mannich condensation followed by cyanation | Aldehydes, amines, dicarboxylic esters | Versatile, allows substitution pattern tuning | Multi-step, longer synthesis |

| N-Sulfonylation | Reaction with cyclopropylsulfonyl chloride | Cyclopropylsulfonyl chloride, base | Direct, efficient | Sensitive to reaction conditions, risk of cyclopropyl ring opening |

| Purification | Recrystallization or chromatography | Ethanol, silica gel | High purity | May require optimization for scale |

化学反应分析

1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may result in the reduction of the carbonitrile group to an amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

作用机制

The mechanism of action of 1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfonyl group is known to enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The carbonitrile group can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects .

相似化合物的比较

Key Observations :

- The highest similarity (0.94) is observed with N-Methyl-N-(piperidin-4-yl)methanesulfonamide , differing only in the sulfonyl substituent (methyl vs. cyclopropyl). The cyclopropyl group may enhance metabolic stability due to reduced enzymatic oxidation .

- Lower similarity (0.56–0.85) with benzoic acid or trifluoromethylphenyl derivatives highlights the impact of aromatic vs. aliphatic substituents on physicochemical properties .

Key Observations :

- Nickel-catalyzed cross-coupling (88% yield) and bis(iodozincio)methane-based methods (72% yield) demonstrate efficient routes for structurally complex analogues .

Physicochemical and Spectral Properties

Comparative spectral and physicochemical data reveal substituent-driven variations:

Key Observations :

Key Observations :

- The cyclopropylsulfonyl group may enhance target selectivity due to its compact, rigid structure.

- Nitrile groups often serve as hydrogen bond acceptors, improving binding affinity in enzyme inhibitors .

生物活性

1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile, a compound with the CAS number 1036738-82-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with a cyclopropylsulfonyl group and a carbonitrile moiety. The structural formula can be represented as follows:

This compound is characterized by its unique sulfonamide linkage, which is known to enhance biological activity through various interactions with biological targets.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. It is believed to act as an inhibitor for specific targets within metabolic pathways, potentially influencing processes such as:

- Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor modulation : It may interact with various receptors, modulating their activity and affecting downstream signaling pathways.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, related piperidine derivatives have shown efficacy against various cancer cell lines. The mechanism often involves the inhibition of tumor-associated carbonic anhydrases (hCA IX and XII), which are crucial for tumor growth and metastasis .

Anticonvulsant Properties

The compound's structural analogues have also been investigated for anticonvulsant activity. Research has highlighted that modifications in the piperidine structure can enhance anticonvulsant effects, suggesting that this compound may have potential in treating seizure disorders .

Case Studies

Several case studies illustrate the biological activity of this compound:

- Inhibition of Carbonic Anhydrase : A study demonstrated that piperidine derivatives could selectively inhibit hCA IX and XII at low nanomolar concentrations, showing promise as anticancer agents .

- Anticonvulsant Activity : In animal models, piperidine analogues were tested for their ability to prevent seizures induced by pentylenetetrazole (PTZ). Results indicated significant protective effects, suggesting potential therapeutic applications in epilepsy management .

Data Table: Biological Activities of Related Compounds

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-(cyclopropylsulfonyl)piperidine-4-carbonitrile, and how can reaction efficiency be optimized?

- Methodology : The compound is typically synthesized via sulfonylation of piperidine-4-carbonitrile derivatives. Key steps include:

- Reacting cyclopropanesulfonyl chloride with a piperidine-4-carbonitrile precursor under basic conditions (e.g., triethylamine in anhydrous dichloromethane).

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).

- Optimization involves controlling reaction temperature (0–25°C) to minimize side reactions (e.g., hydrolysis of the nitrile group). Reaction progress can be monitored by TLC or LC-MS .

- Table 1 : Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sulfonylation | Cyclopropanesulfonyl chloride, Et₃N, DCM, 0°C → RT | 65–78 | |

| Purification | Silica gel chromatography (EtOAc/hexane 3:7) | >95% purity |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be noted?

- Methodology :

- ¹H NMR : Distinct signals for piperidine protons (δ 1.5–3.5 ppm) and cyclopropyl protons (δ 1.0–1.3 ppm). The sulfonyl group deshields adjacent protons .

- ¹³C NMR : Nitrile carbon appears at ~115–120 ppm; sulfonyl group carbons at 40–50 ppm.

- IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and 1300–1150 cm⁻¹ (S=O symmetric/asymmetric stretches) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE Requirements : Gloves (nitrile), lab coat, goggles, and fume hood use to avoid inhalation or skin contact.

- Waste Management : Segregate nitrile-containing waste and dispose via certified hazardous waste contractors .

- Emergency Measures : Immediate rinsing with water for skin/eye contact; avoid ignition sources due to potential combustion risks .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., melting points, solubility) for this compound?

- Methodology :

- Differential Scanning Calorimetry (DSC) : Accurately determine melting points and thermal stability.

- Solubility Studies : Use HPLC-grade solvents (e.g., DMSO, acetonitrile) to assess solubility under controlled pH/temperature.

- Reference Standards : Compare with certified analytical standards (e.g., Cayman Chemical’s piperidine-carbonitrile derivatives) to validate data .

Q. What strategies improve the yield of this compound in multi-step syntheses involving sensitive functional groups?

- Key Approaches :

- Protecting Groups : Use Boc or benzyl groups to shield the piperidine nitrogen during sulfonylation.

- Catalytic Optimization : Employ DMAP (4-dimethylaminopyridine) to enhance sulfonyl chloride reactivity.

- Low-Temperature Reactions : Maintain ≤0°C during sulfonylation to prevent nitrile degradation .

Q. What advanced analytical methods (e.g., LC-MS, X-ray crystallography) are recommended for confirming the structural integrity of this compound?

- LC-MS/MS : Monitor molecular ion peaks ([M+H]⁺) and fragmentation patterns to confirm purity and identity.

- Single-Crystal X-ray Diffraction : Resolve ambiguities in stereochemistry or bond angles, especially for novel derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Achieve <5 ppm mass accuracy to validate molecular formulas .

Q. How can solubility limitations of this compound in aqueous or organic solvents be addressed for biological assays?

- Co-Solvent Systems : Use DMSO (≤10% v/v) or cyclodextrin-based solutions to enhance aqueous solubility.

- Micellar Encapsulation : Employ surfactants (e.g., Tween-80) for in vitro assays requiring uniform dispersion .

Q. What are the stability profiles of this compound under varying pH and temperature conditions, and how should storage be optimized?

- Stability Studies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。